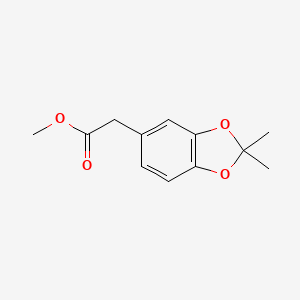

1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester

Description

Chemical Identity and Classification

1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester is formally classified as a benzodioxole derivative with the molecular formula C₁₂H₁₄O₄. The compound is assigned Chemical Abstracts Service registry number 38515-62-7, providing its unique chemical identifier within scientific databases. According to systematic nomenclature conventions, the compound belongs to the broader classification of methylenedioxy compounds, specifically featuring a 2,2-dimethyl substitution pattern on the dioxole ring system.

The International Union of Pure and Applied Chemistry systematic name identifies this substance as methyl 2-(2,2-dimethylbenzo[d]dioxol-5-yl)acetate, reflecting its structural composition of a benzodioxole core with an acetate ester substituent. The compound demonstrates characteristics typical of both benzodioxole derivatives and methyl ester functional groups, combining the electron-donating properties of the methylenedioxy system with the reactivity patterns associated with ester functionalities.

Chemical databases classify this compound within multiple structural categories, including aromatic ethers, cyclic acetals, and methyl esters. The benzodioxole ring system contributes to its classification as a heterocyclic aromatic compound, while the acetate ester functionality places it within the broader category of carboxylic acid derivatives. This dual classification reflects the compound's hybrid nature, combining features from both aromatic and aliphatic organic chemistry domains.

The structural framework consists of a fused benzene-dioxole ring system with two methyl groups attached to the dioxole carbon, connected to an acetic acid methyl ester side chain. This specific substitution pattern distinguishes it from other benzodioxole acetate derivatives, such as the unsubstituted benzodioxole-5-acetic acid methyl ester or other substituted variants documented in chemical literature.

Historical Context and Discovery

The development of 1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester emerged from systematic studies of benzodioxole derivatives, which gained prominence during investigations into methylenedioxy-containing natural products and their synthetic analogs. The benzodioxole structural motif has historical significance in natural product chemistry, appearing in various plant-derived compounds with biological activity.

Research into dimethyl-substituted benzodioxole derivatives expanded during the latter half of the twentieth century as synthetic organic chemists sought to develop more stable and selective variants of naturally occurring methylenedioxy compounds. The incorporation of geminal dimethyl groups at the dioxole position represents a strategic modification designed to enhance metabolic stability compared to the more labile methylenedioxy systems found in natural products.

The specific synthesis and characterization of 2,2-dimethyl-1,3-benzodioxole derivatives gained momentum through pharmaceutical research programs investigating structure-activity relationships in biologically active compounds. These investigations revealed that the dimethyl substitution pattern could significantly alter both chemical reactivity and biological properties compared to unsubstituted benzodioxole analogs.

Development of efficient synthetic methodologies for producing this specific ester derivative contributed to its availability for research applications. The compound's emergence in scientific literature reflects broader trends in medicinal chemistry toward exploring systematically modified natural product scaffolds for pharmaceutical applications.

Significance in Organic Chemistry

1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester occupies a significant position in organic chemistry as a versatile synthetic intermediate and building block for more complex molecular architectures. The compound's dual functionality, combining the benzodioxole ring system with the reactive ester group, enables its participation in diverse chemical transformations.

The benzodioxole core contributes electron-donating characteristics to the aromatic system, influencing reactivity patterns in electrophilic aromatic substitution reactions. This electronic effect, combined with the steric protection provided by the geminal dimethyl groups, creates a unique reactivity profile that synthetic chemists have exploited for selective transformations.

In synthetic organic chemistry, this compound serves as a key intermediate for constructing pharmaceutically relevant molecules. The ester functionality provides a convenient handle for further chemical modifications, including hydrolysis to the corresponding carboxylic acid, reduction to alcohol derivatives, or coupling reactions with nucleophiles. These transformations expand the compound's utility as a platform for molecular diversity generation.

The compound's role in developing biologically active molecules extends beyond simple synthetic utility. Research has demonstrated its incorporation into molecular frameworks designed to exhibit specific biological activities, particularly in areas where benzodioxole-containing structures show promise. The dimethyl substitution pattern offers advantages in metabolic stability compared to traditional methylenedioxy systems.

Modern applications in organic synthesis include its use in palladium-catalyzed carbonylation reactions, where it serves as both substrate and product in various synthetic transformations. These reactions demonstrate the compound's compatibility with transition metal catalysis, expanding its synthetic accessibility and utility.

Basic Molecular Properties

The molecular structure of 1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester exhibits a molecular weight of 222.24 grams per mole, reflecting its composition of twelve carbon atoms, fourteen hydrogen atoms, and four oxygen atoms. The compound's molecular geometry incorporates both aromatic and aliphatic structural elements, with the benzodioxole ring system providing rigidity while the acetate ester side chain contributes conformational flexibility.

Table 1: Physical Properties of 1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester

The compound demonstrates moderate polarity characteristics, with the benzodioxole ring system contributing to its aromatic character while the ester functionality provides polar interaction sites. The calculated density of approximately 1.2 grams per cubic centimeter indicates a relatively compact molecular structure, consistent with the presence of the fused ring system.

Thermal properties reveal a boiling point of 288.4°C under standard atmospheric pressure, suggesting significant intermolecular attractive forces. The flash point of 122.9°C indicates moderate thermal stability, making the compound suitable for various synthetic applications requiring elevated temperatures. The vapor pressure measurement of essentially zero at room temperature confirms low volatility characteristics.

Table 2: Structural Identifiers and Computational Data

The molecular polarizability value of 22.9 × 10⁻²⁴ cubic centimeters reflects the compound's electronic distribution and its capacity for induced dipole interactions. This property influences its behavior in solution and its interactions with other molecules, contributing to its utility in synthetic applications where specific molecular recognition or binding characteristics are required.

Computational analysis reveals structural features that contribute to the compound's stability and reactivity patterns. The geminal dimethyl substitution at the dioxole position creates steric hindrance that protects the acetal functionality from hydrolysis, enhancing the compound's stability under various reaction conditions. This structural modification represents a significant advantage over simpler methylenedioxy analogs that may be more susceptible to metabolic or chemical degradation.

Properties

IUPAC Name |

methyl 2-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2)15-9-5-4-8(6-10(9)16-12)7-11(13)14-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGGDJFTQALDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C=C2)CC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20737881 | |

| Record name | Methyl (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38515-62-7 | |

| Record name | Methyl (2,2-dimethyl-2H-1,3-benzodioxol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20737881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of 4-Acylphenol to 4-Alkylphenol

- Starting Material: 4-acylphenol derivatives (commercially available)

- Catalysts: PtO2, Pd on carbon, Raney Ni, or Pt on alumina

- Conditions: Hydrogen pressure 0.5–60 bar, temperature 10–100 °C, optionally in alcoholic solvents such as methanol or ethanol

- Outcome: Selective reduction of the acyl group to alkyl, yielding 4-alkylphenol intermediates essential for subsequent steps.

Acylation of 4-Alkylphenol

- Introduction of an acyl group (typically methyl or ethyl) to the phenol to prepare for ring closure.

- This step prepares the molecule for cyclization into the benzodioxole structure.

Oxidative Cyclization to Form the Benzodioxole Ring

Cyclization with Alkyl Dihalides or Dialkoxyalkanes

Formation of the Acetic Acid Methyl Ester Side Chain

- Introduction of the acetic acid methyl ester moiety at the 5-position of the benzodioxole ring.

- This is typically achieved by esterification or alkylation reactions using methyl acetate derivatives or related reagents.

Representative Synthetic Route Summary

| Step No. | Reaction Type | Reactants/Intermediates | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Catalytic hydrogenation | 4-acylphenol + H2 | PtO2 or Pd catalyst, 10–100 °C, 0.5–60 bar H2 | 4-alkylphenol intermediate |

| 2 | Acylation | 4-alkylphenol + acylating agent | Standard acylation conditions | Acylated phenol derivative |

| 3 | Oxidation and cyclization | Acylated phenol + H2O2 + base | 0–25 °C, hydroalcoholic solvent | Formation of benzodioxole ring |

| 4 | Cyclization with dihalides | Catechol intermediate + alkyl dihalide | Mild heating, base catalysis | 1,3-Benzodioxole core with 2,2-dimethyl groups |

| 5 | Esterification | Benzodioxole intermediate + methyl acetate | Acid or base catalysis | Final product: 1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester |

Detailed Research Findings and Optimization

- The catalytic hydrogenation step is critical for high yield and selectivity. Using supported Pd or Pt catalysts in alcoholic solvents improves conversion rates and reduces side products.

- Oxidation with hydrogen peroxide under controlled temperature avoids over-oxidation and degradation of sensitive benzodioxole intermediates.

- Avoidance of chromatographic purification in industrial processes is achieved by optimizing reaction conditions and using crystallization or filtration techniques, improving scalability and reducing costs.

- The process yields for the overall synthesis can vary but industrially optimized routes report yields exceeding 50% for the final product, a significant improvement over earlier methods with yields around 5%.

Notes on Stereochemistry and Purity

- Although stereochemistry is less critical for this compound compared to dihydrobenzodiazepines, maintaining purity is essential for biological applications.

- Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm structural integrity and purity of the product.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Catalytic hydrogenation | 4-acylphenol, H2, PtO2/Pd catalyst, 10–100 °C | 80–95 | High selectivity for alkylphenol formation |

| Acylation | Acyl chloride or anhydride, base catalysis | 70–90 | Prepares for ring closure |

| Oxidative cyclization | H2O2, K2CO3, hydroalcoholic solvent, 0–25 °C | 60–85 | Forms benzodioxole ring |

| Cyclization with dihalides | Alkyl dihalides, base, mild heating | 50–75 | Introduces 2,2-dimethyl substitution |

| Esterification | Methyl acetate, acid/base catalyst | 70–90 | Finalizes methyl ester side chain |

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Synthesis and Preparation

The compound is synthesized through various chemical processes that often involve the condensation of podophyllotoxin with acetone in the presence of an acid catalyst. This method not only yields the desired methyl ester but also facilitates the production of other derivatives that possess pharmacological properties .

Pharmaceutical Applications

- Intermediate for Drug Synthesis :

- Anti-inflammatory Properties :

- Inhibition of Phosphodiesterase IV :

- Regioselective Inhibition :

- Therapeutic Potential :

Research Findings

Recent studies have highlighted the energetically favorable properties of 1,3-benzodioxole derivatives for electron donation and back donation processes. These characteristics are crucial for understanding their reactivity and potential applications in drug design .

Case Studies

- A notable case study involved the synthesis of a series of benzodioxole derivatives that demonstrated significant anti-inflammatory activity in preclinical models. The results indicated a promising therapeutic profile for treating chronic inflammatory diseases .

- Another research project focused on the synthesis of N-substituted dihydro-2,3-benzodiazepines using this compound as an intermediate. The resulting products were evaluated for their efficacy as AMPA receptor antagonists, showcasing the versatility of 1,3-benzodioxole derivatives in neuropharmacology .

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects. The compound’s structure allows it to bind to active sites of target enzymes, thereby modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1,3-benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester, including benzodioxole rings, ester groups, or dimethyl substituents. Key differences in properties and reactivity are highlighted.

Table 1: Comparative Analysis of 1,3-Benzodioxole-5-acetic Acid Derivatives and Analogues

Key Comparison Points

In contrast, coumarin derivatives (e.g., Compound 13) exhibit reactivity dominated by their α-pyrone ring, enabling photochemical applications .

Thermal Stability and Physical State The target compound’s liquid state (inferred from lack of melting point data) contrasts with crystalline coumarin derivatives (mp 127–170°C), which benefit from planar aromatic systems enhancing crystallinity .

Synthetic Yields and Feasibility

- Coumarin derivatives (e.g., Compound 14) are synthesized in higher yields (55%) compared to benzodioxole-coumarin hybrids (32%), reflecting the challenge of introducing benzodioxole moieties .

- The target compound’s synthesis likely requires careful optimization of esterification conditions to avoid side reactions from the dimethyl group.

Chlorophenoxy esters () are intermediates in agrochemicals, leveraging chlorine’s electronegativity for target binding .

Biological Activity

1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester is an organic compound known for its diverse biological activities. This compound features a unique structure that contributes to its potential therapeutic effects, particularly in the fields of pharmaceuticals and agrochemicals. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14O4

- CAS Number : 38515-62-7

This compound is a derivative of benzodioxole, characterized by the presence of a dioxole ring fused to a benzene ring. The methyl ester functional group enhances its solubility and reactivity, making it suitable for various applications.

The biological activity of 1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been observed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to anti-inflammatory effects similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential use in treating infections .

Antimicrobial Properties

Research has demonstrated that 1,3-Benzodioxole-5-acetic acid derivatives possess significant antimicrobial activity. A study evaluated its efficacy against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Anticancer Activity

In vitro studies have indicated that this compound may also exhibit anticancer properties. The mechanism appears to involve apoptosis induction in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. A notable study reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

These results highlight its potential as a lead compound in anticancer drug development .

Case Study: Anti-inflammatory Effects

A controlled study assessed the anti-inflammatory effects of 1,3-Benzodioxole-5-acetic acid in an animal model of arthritis. The treatment group showed:

- Reduction in Swelling : 50% decrease in paw edema after one week.

- Histological Analysis : Significant reduction in inflammatory cell infiltration compared to the control group.

This reinforces the compound's potential as a therapeutic agent for inflammatory diseases .

Case Study: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Key findings included:

- Cell Viability : Increased cell viability by 30% in neuronal cell lines exposed to oxidative stress.

- Biomarkers : Reduced levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity.

These results suggest a promising role for this compound in neurodegenerative disease management .

Q & A

Q. What are the established synthetic routes for 1,3-Benzodioxole-5-acetic acid, 2,2-dimethyl-, methyl ester, and what catalytic conditions optimize esterification yields?

Methodological Answer: The synthesis typically involves two key steps: (1) preparation of the 1,3-benzodioxole-5-acetic acid precursor and (2) esterification with methanol. For the esterification step, acid-catalyzed conditions (e.g., sulfuric acid or HCl) under reflux are commonly employed. For example, highlights similar ester syntheses using acid catalysts, achieving yields >80% at 60–80°C for 6–12 hours. Optimization includes:

- Catalyst concentration: 1–5% v/v sulfuric acid minimizes side reactions (e.g., transesterification).

- Solvent selection: Anhydrous methanol ensures efficient protonation of the carbonyl group.

- Purity control: Post-reaction neutralization with NaHCO₃ and distillation improve purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of the compound?

Methodological Answer:

- ¹H/¹³C NMR: The benzodioxole ring protons appear as a singlet (δ 6.6–7.0 ppm, aromatic) and split signals for the methyl ester (δ 3.6–3.8 ppm). The 2,2-dimethyl group shows two singlets (δ 1.4–1.6 ppm) .

- IR: Strong absorbance at ~1740 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O of dioxole) .

- MS: Molecular ion peak at m/z 252 (C₁₂H₁₄O₅) with fragmentation patterns matching loss of COOCH₃ (Δ m/z = 59) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzodioxole derivatives, particularly regarding esterase sensitivity and metabolic stability?

Methodological Answer: Discrepancies may arise from assay conditions or stereochemical variations. identifies stereoisomers (CAS 171596-44-4 and 171596-43-3) with distinct bioactivity due to chiral centers. To address contradictions:

- Standardize assays: Use defined enzyme sources (e.g., human liver microsomes vs. rodent esterases) and control pH/temperature.

- Chiral chromatography: Separate enantiomers (e.g., using amylose-based columns) to evaluate isomer-specific metabolic stability .

- Computational modeling: Predict esterase binding pockets using molecular docking (e.g., AutoDock Vina) to rationalize hydrolysis rates .

Q. How does the steric effect of the 2,2-dimethyl group influence the compound’s reactivity in nucleophilic acyl substitution compared to non-methylated analogs?

Methodological Answer: The 2,2-dimethyl group introduces steric hindrance, slowing nucleophilic attack. Comparative studies with non-methylated analogs (e.g., 1,3-Benzodioxole-5-acetic acid methyl ester, CAS 326-56-7 ) show:

- Kinetic data: Second-order rate constants (k₂) for hydrolysis decrease by 40–60% in dimethyl derivatives due to hindered access to the carbonyl carbon.

- Computational evidence: DFT calculations (B3LYP/6-31G*) reveal increased dihedral angles (~15°) between the dioxole ring and ester group, reducing electrophilicity .

- Experimental validation: Substituent scanning via Hammett plots confirms electron-donating methyl groups lower ρ values (σ⁺ = -0.12) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.